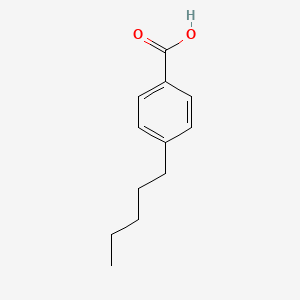

4-Pentylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169024. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYNKKGQJYAHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067200 | |

| Record name | Benzoic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Pentylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26311-45-5 | |

| Record name | 4-Pentylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26311-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026311455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET3KL92DDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Pentylbenzoic acid synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 4-Pentylbenzoic Acid

Introduction

This compound (also known as 4-n-pentylbenzoic acid) is an aromatic carboxylic acid with the chemical formula C₁₂H₁₆O₂.[1][2] It presents as a white to off-white crystalline solid, soluble in organic solvents like ethanol and acetone but with limited solubility in water.[1] This compound and its derivatives are of significant interest in materials science, primarily serving as crucial intermediates in the synthesis of liquid crystals.[3][4] The molecular structure, featuring a rigid benzoic acid core coupled with a flexible pentyl chain, is conducive to forming the mesophases essential for liquid crystal display (LCD) technologies.[1][4]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer insights into the rationale behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26311-45-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1][6] |

| Melting Point | 85-90 °C | [7] |

| Boiling Point | 261 °C (at 746 mmHg) | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][7] |

Retrosynthetic Analysis

A logical approach to designing a synthesis begins with retrosynthesis. For this compound, two primary disconnections are most logical. The first disconnects the carboxylic acid group, suggesting a carboxylation reaction. The second disconnects the bond between the aromatic ring and the alkyl chain, pointing towards an aromatic substitution reaction.

References

- 1. CAS 26311-45-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H16O2 | CID 33479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hongjinchem.com [hongjinchem.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 26311-45-5 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-n-Pentylbenzoic Acid

Introduction

4-n-Pentylbenzoic acid, also known as 4-amylbenzoic acid, is an aromatic carboxylic acid that has garnered significant interest across various scientific disciplines.[1][2][3] Its unique molecular architecture, featuring a hydrophilic carboxylic acid group and a hydrophobic n-pentyl chain attached to a benzene ring, imparts a distinct set of physicochemical properties. These characteristics make it a valuable building block in organic synthesis and a key component in the formulation of advanced materials.[1] This technical guide provides a comprehensive overview of the physicochemical properties of 4-n-pentylbenzoic acid, methodologies for their determination, and its applications, particularly within the realms of materials science and drug development.

Molecular Structure and Identification

The structural integrity of a molecule is fundamental to its chemical behavior. 4-n-Pentylbenzoic acid's structure is characterized by a para-substituted benzene ring, which influences its electronic and steric properties.

| Identifier | Value | Source |

| IUPAC Name | 4-pentylbenzoic acid | [4] |

| Synonyms | 4-Amylbenzoic acid, p-Pentylbenzoic acid | [2][3][4] |

| CAS Number | 26311-45-5 | [1][2][3] |

| Molecular Formula | C12H16O2 | [2][3][4] |

| Molecular Weight | 192.25 g/mol | [2][4] |

| InChI Key | CWYNKKGQJYAHQG-UHFFFAOYSA-N | [3][4] |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)O | [3][4] |

Physicochemical Properties

The interplay of the alkyl chain and the carboxylic acid moiety governs the physical and chemical characteristics of 4-n-pentylbenzoic acid, making it suitable for a range of applications.

Summary of Physicochemical Data

| Property | Value | Source |

| Appearance | White to yellow solid/crystalline powder | [1][2][5] |

| Melting Point | 85-90 °C | [1][6][7] |

| Boiling Point | 260.7 - 261 °C (at 746 mmHg) | [2][6][7] |

| Density | 0.992 - 1.043 g/cm³ | [2][6] |

| pKa | 4.35 (Predicted) | [2][6][7] |

| LogP | 4.5 | [4] |

| Water Solubility | Slightly soluble/Insoluble | [2][3][6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, and alcohol | [3][6] |

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is paramount for the application of any chemical compound. The following section outlines standard experimental protocols for key properties of 4-n-pentylbenzoic acid.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

The melting point is a critical parameter for material characterization and purity assessment. DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination by DSC.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a reliable method for its determination.

Step-by-Step Protocol for Potentiometric Titration:

-

Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of 4-n-pentylbenzoic acid.

-

Dissolution: Dissolve the 4-n-pentylbenzoic acid in a suitable solvent mixture, typically a co-solvent system like ethanol/water, due to its limited water solubility.

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add the standardized NaOH solution in small increments while recording the pH at each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development. RP-HPLC provides an efficient method for its estimation.

Experimental Protocol for LogP Estimation via RP-HPLC:

Caption: Workflow for LogP Determination by RP-HPLC.

Applications in Research and Development

The versatile nature of 4-n-pentylbenzoic acid has led to its use in several high-technology fields.[1]

Liquid Crystals and Polymer Chemistry

4-n-Pentylbenzoic acid is a well-recognized building block in the synthesis of liquid crystalline materials.[1] Its rigid aromatic core and flexible alkyl chain contribute to the formation of mesophases, which are essential for display technologies like LCDs.[1] Furthermore, it is utilized in polymer chemistry to create advanced polymers with specific thermal and mechanical properties.[1]

Role in Drug Development

In the pharmaceutical industry, the principles of physical chemistry guide the formulation of effective drug products. The properties of 4-n-pentylbenzoic acid make it a subject of interest in drug development for several reasons:

-

Solubility Enhancement: The amphiphilic nature of the molecule can be exploited in drug formulations to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

-

Prodrug Strategies: The carboxylic acid group can be esterified to create prodrugs, which can enhance drug delivery and targeting.

-

Scaffold for Synthesis: Benzoic acid derivatives are important scaffolds in medicinal chemistry for the synthesis of new therapeutic agents.[8]

Synthesis and Spectroscopic Characterization

The synthesis of 4-n-pentylbenzoic acid can be achieved through various organic chemistry routes. A common method involves the Grignard reaction followed by carboxylation or the oxidation of 4-pentyltoluene.

General Synthetic Approach

A general, illustrative pathway for the synthesis of similar alkylbenzoic acids involves an iron-catalyzed cross-coupling reaction, which can be adapted for 4-n-pentylbenzoic acid.[9]

Caption: Generalized Synthetic Pathway for 4-Alkylbenzoic Acids.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

-

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule, allowing for the confirmation of the pentyl chain and the aromatic protons.[4]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.[4][10]

-

Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can be used for structural confirmation.[4][11]

Safety and Handling

This compound is classified as a substance that may cause skin, eye, and respiratory irritation.[4][7] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area.[6][7]

Conclusion

4-n-Pentylbenzoic acid is a compound with a rich profile of physicochemical properties that make it a valuable asset in both academic research and industrial applications. Its role in the development of liquid crystals, specialty polymers, and its potential in pharmaceutical formulations underscore the importance of understanding its fundamental characteristics. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(26311-45-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. CAS 26311-45-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C12H16O2 | CID 33479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26311-45-5 [chemicalbook.com]

- 6. This compound CAS#: 26311-45-5 [m.chemicalbook.com]

- 7. This compound | 26311-45-5 [amp.chemicalbook.com]

- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzoic acid, 4-pentyl- [webbook.nist.gov]

- 11. Benzoic acid, 4-pentyl- [webbook.nist.gov]

- 12. This compound 99 26311-45-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Pentylbenzoic Acid

This guide provides a comprehensive technical overview of the structural chemistry of 4-pentylbenzoic acid, with a focus on its solid-state properties, including its anticipated crystal structure and potential for polymorphism. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical methodologies for characterization.

Introduction: The Significance of this compound's Solid-State Forms

This compound (4PBA) is an aromatic carboxylic acid comprising a benzoic acid core with a pentyl group at the para position.[1] This molecular architecture makes it a valuable intermediate, particularly in the synthesis of liquid crystals.[2][3] The solid-state structure of active pharmaceutical ingredients (APIs) and functional materials like liquid crystal precursors is of paramount importance. Different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.[1][4] Understanding and controlling the polymorphism of 4PBA is therefore critical for ensuring the quality, performance, and reproducibility of end-products.

While specific crystallographic data for this compound is not extensively published, its structural characteristics can be inferred with high confidence from the well-documented behavior of homologous 4-alkylbenzoic and 4-alkoxybenzoic acids.[5][6] These compounds are known to form predictable hydrogen-bonded supramolecular structures and exhibit rich polymorphic and mesomorphic (liquid crystalline) behavior.

Anticipated Crystal Structure and Supramolecular Assembly

The defining feature of the crystal structure of carboxylic acids is the formation of strong hydrogen bonds. In the solid state, this compound is expected to form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.[5][7] This dimerization effectively extends the molecular length and creates a more rigid, planar core, which is a key factor in the formation of liquid crystalline phases.[7]

The overall crystal packing is anticipated to be characterized by the segregation of molecules into distinct regions:

-

Aromatic Cores: The hydrogen-bonded phenyl rings are likely to arrange in a closely packed manner, stabilized by π-stacking interactions.

-

Aliphatic Chains: The flexible pentyl groups will form more loosely packed, non-polar regions.[5]

This segregation of polar and non-polar domains is a hallmark of the crystal structures of many liquid crystal-forming molecules and their precursors.

Hydrogen Bonding Motifs

The primary and most stable hydrogen bonding motif expected for this compound is the carboxylic acid dimer. This can be visualized as a head-to-tail arrangement of two molecules.

Caption: Expected hydrogen-bonded dimer of this compound.

The Phenomenon of Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][4] These different forms, or polymorphs, arise from variations in the packing of molecules in the crystal lattice. For molecules like this compound, with a flexible alkyl chain and a rigid aromatic core capable of strong hydrogen bonding, the potential for polymorphism is significant.

It is highly probable that this compound can exist in multiple crystalline forms, analogous to the observed triclinic and monoclinic modifications of the closely related 4-n-pentyloxybenzoic acid.[5] The specific polymorph obtained can be influenced by various factors during crystallization, such as:

-

Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons are favored during nucleation.

-

Temperature and Cooling Rate: These parameters affect the thermodynamics and kinetics of nucleation and crystal growth, potentially leading to the formation of either a thermodynamically stable or a metastable polymorph.

-

Presence of Impurities: Impurities can inhibit or promote the nucleation of specific polymorphic forms.

The different polymorphs of this compound would be expected to have different melting points, solubilities, and thermal stabilities.

Experimental Characterization of Crystal Structure and Polymorphism

A multi-technique approach is essential for the comprehensive characterization of the polymorphic landscape of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying and characterizing polymorphs by measuring the heat flow into or out of a sample as a function of temperature. Each polymorph will have a distinct melting point and enthalpy of fusion.

Experimental Protocol: Polymorph Screening by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Observe the thermogram for endothermic events (melting) and exothermic events (crystallization or solid-solid transitions). The peak temperature of the endotherm corresponds to the melting point.

-

Cooling and Reheating: After the initial heating scan, cool the sample at a controlled rate and then reheat to observe any melt-crystallization behavior or the formation of different polymorphs upon cooling.

Polarizing Optical Microscopy (POM)

POM is used to visualize the morphology and optical properties of crystals. Different polymorphs will typically exhibit different crystal habits (shapes) and birefringence. When coupled with a hot stage, POM is invaluable for observing phase transitions in real-time.

X-ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying and distinguishing between different polymorphs. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint."

Experimental Protocol: Polymorph Identification by XRPD

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powder on a sample holder and acquire the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

-

Pattern Analysis: The resulting diffractogram, a plot of intensity versus 2θ, will show a series of peaks at specific angles. The positions and relative intensities of these peaks are unique to a particular polymorph.

The following diagram illustrates the workflow for polymorphic characterization.

Caption: Workflow for the characterization of this compound polymorphs.

Spectroscopic Techniques

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to differentiate between polymorphs. The different intermolecular interactions in different crystal lattices lead to subtle but measurable shifts in the vibrational frequencies of the molecule's functional groups, particularly the C=O and O-H stretching vibrations of the carboxylic acid group.

Quantitative Data Summary (Hypothetical)

| Property | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |

| Crystal System | Monoclinic | Triclinic |

| Melting Point (DSC) | ~85-90 °C | ~80-84 °C |

| Enthalpy of Fusion | Higher | Lower |

| Thermodynamic Stability | More Stable | Metastable |

| XRPD Peaks (2θ) | Distinct set of peaks | Distinct set of peaks |

| Crystal Habit (POM) | Needles or Plates | Prisms |

Conclusion and Future Outlook

This compound, a key building block in materials science, is strongly predicted to exhibit polymorphism, a phenomenon critical to the control of its physical properties. Based on the behavior of analogous 4-alkyl and 4-alkoxybenzoic acids, its crystal structure is dominated by the formation of hydrogen-bonded dimers that pack into segregated aromatic and aliphatic domains. The existence of multiple polymorphic forms is highly probable, and these can be systematically identified and characterized using a suite of analytical techniques including DSC, XRPD, and POM.

Further research involving single-crystal X-ray diffraction is necessary to definitively resolve the crystal structures of any existing polymorphs of this compound. Such studies would provide invaluable insights into the structure-property relationships of this important compound and enable greater control over its applications in liquid crystal technology and other advanced materials.

References

- 1. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 26311-45-5 [chemicalbook.com]

- 4. Polymorphism and thermodynamics of m-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 4-Pentylbenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Pentylbenzoic Acid

This compound (4-PBA), also known as 4-n-amylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C12H16O2.[1][2] It presents as a white to off-white crystalline solid.[1][3] The molecule's structure, featuring a polar carboxylic acid group and a nonpolar pentyl chain attached to a benzene ring, imparts a distinct solubility profile that is critical to its application and synthesis.[1]

Key Physicochemical Properties:

-

Molecular Weight: 192.25 g/mol [4]

The limited solubility of 4-PBA in water is attributed to its hydrophobic pentyl chain.[1] However, it demonstrates solubility in various organic solvents, a characteristic that is fundamental to its use in organic synthesis and materials science.[1][7]

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (4-PBA) and the solvent. The overall Gibbs free energy of dissolution must be negative for solubility to occur. This is influenced by both enthalpic (heat of solution) and entropic (disorder) changes.

For this compound, the key molecular features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This polar group is capable of forming strong hydrogen bonds with polar and protic solvents.

-

The Phenyl Ring: The aromatic ring can engage in π-π stacking interactions with aromatic solvents.

-

The Pentyl Chain (-C5H11): This nonpolar alkyl chain contributes to van der Waals forces and interacts favorably with nonpolar solvents.

The balance between these interactions dictates the extent to which 4-PBA will dissolve in a given solvent. For instance, solvents that can effectively solvate both the polar carboxylic acid head and the nonpolar pentyl tail will be the most effective.

Experimental Determination of Solubility

A robust understanding of solubility requires precise experimental determination. The following section outlines a standard protocol for determining the solubility of this compound in a given organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.

Isothermal Equilibrium Method

This widely accepted method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to prevent solid particles from interfering with the subsequent analysis.

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) based on the concentration of the diluted sample and the dilution factor.

-

Diagram of the Isothermal Equilibrium Solubility Workflow:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Solubility of this compound in Common Organic Solvents

While comprehensive, quantitative public data for the solubility of this compound across a wide range of solvents is limited, its general solubility characteristics can be inferred from its structure and available information.[1][7]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Protic Polar | Ethanol, Methanol | High | The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid group of 4-PBA, while the alkyl chain interacts favorably with the pentyl group.[1][7] Studies on benzoic acid show increased solubility in aqueous alcohol mixtures.[8][9] |

| Aprotic Polar | Acetone, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton.[1] Their polarity can also solvate the polar end of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good hydrogen bond acceptors and can effectively solvate the 4-PBA molecule.[7] |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can engage in π-π stacking with the phenyl ring of 4-PBA. The nonpolar nature of these solvents also accommodates the pentyl chain. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar portions of the 4-PBA molecule. |

| Nonpolar | Hexane, Cyclohexane | Low | The primary interaction is through van der Waals forces with the pentyl chain. The highly polar carboxylic acid group is poorly solvated, limiting overall solubility. |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, including this compound, solubility increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As outlined in the table above, the polarity of the solvent plays a crucial role. A good match between the polarity of the solvent and the different parts of the 4-PBA molecule is essential for high solubility. The effect of solvent polarity on the pKa of benzoic acid derivatives has been studied, which in turn influences solubility.[10]

-

pH (in aqueous systems): Although insoluble in neutral water, this compound can be deprotonated by a base (like NaOH) to form a water-soluble carboxylate salt.[11] Subsequent acidification will precipitate the acid.[11] This property is often exploited in purification processes.

Diagram of Factors Influencing Solubility:

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property governed by its distinct molecular structure, the nature of the solvent, and the experimental conditions. A thorough understanding of these factors is paramount for its effective use in research, drug development, and materials science. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for scientists and researchers working with this compound.

References

- 1. CAS 26311-45-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzoic acid, 4-pentyl- (CAS 26311-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 26311-45-5 [chemicalbook.com]

- 4. This compound | C12H16O2 | CID 33479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:26311-45-5 | Chemsrc [chemsrc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound CAS#: 26311-45-5 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ws [chem.ws]

The Mesogenic Properties of 4-Alkylbenzoic Acids: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mesogenic properties of 4-alkylbenzoic acids, a classic series of calamitic (rod-shaped) liquid crystals. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental principles governing their liquid crystalline behavior, offers detailed experimental protocols for their synthesis and characterization, and presents key data to facilitate further research and application.

Introduction: The Significance of 4-Alkylbenzoic Acids in Liquid Crystal Research

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] Molecules in a liquid crystalline phase, known as a mesophase, possess a degree of orientational order but lack long-range positional order. 4-Alkylbenzoic acids are archetypal examples of thermotropic liquid crystals, where the transition to the mesophase is induced by a change in temperature.[3]

The defining characteristic of this class of compounds is the formation of hydrogen-bonded dimers. The carboxylic acid moieties of two molecules associate to form a stable, more elongated supramolecular structure, which is crucial for the formation of the liquid crystalline phase.[4] The interplay between the rigid aromatic core, the flexible alkyl chain, and the directing influence of the hydrogen bonds gives rise to a rich variety of mesomorphic behaviors. Understanding these relationships is fundamental to the rational design of new liquid crystalline materials for applications ranging from display technologies to advanced sensor systems.

Structure-Property Relationships: The Role of Molecular Architecture

The mesogenic properties of 4-alkylbenzoic acids are intricately linked to their molecular structure, primarily the length of the alkyl chain and the presence of the carboxyl group which facilitates dimerization through hydrogen bonding.

The Critical Role of Hydrogen Bonding

The ability of 4-alkylbenzoic acids to form liquid crystal phases is fundamentally dependent on the formation of intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This dimerization effectively doubles the length of the mesogenic unit, increasing the aspect ratio and enhancing the anisotropic interactions necessary for the formation of a stable mesophase. The strength and directionality of these hydrogen bonds are key to the thermal stability of the resulting liquid crystal phases.

Influence of Alkyl Chain Length

The length of the flexible alkyl chain (R group) significantly influences the type of mesophase formed and the transition temperatures. Generally, as the alkyl chain length increases, there is a greater tendency to form more ordered smectic phases in addition to the nematic phase.[5] Shorter chain homologues typically exhibit only a nematic phase, while longer chain homologues can display both nematic and smectic phases. This is attributed to the increased van der Waals interactions between the longer alkyl chains, which promotes the formation of layered structures characteristic of smectic phases.

The transition temperatures also show a dependence on the alkyl chain length, often exhibiting an "odd-even" effect where the clearing temperatures (nematic to isotropic transition) of homologues with an even number of carbon atoms in the alkyl chain are higher than those of the adjacent odd-numbered homologues.[6]

Data Presentation: Thermal Properties of a Homologous Series

The following table summarizes the phase transition temperatures and corresponding enthalpy changes for a homologous series of 4-n-alkylbenzoic acids. This data is essential for understanding the structure-property relationships and for the selection of materials for specific applications.

| Alkyl Chain Length (n) | Compound | Cr-N/Sm Transition (°C) | ΔH (kJ/mol) | N-I Transition (°C) | ΔH (kJ/mol) |

| 4 | 4-Butylbenzoic Acid | 98-101 | - | 113-115 | - |

| 5 | 4-Pentylbenzoic Acid | - | - | - | - |

| 6 | 4-Hexylbenzoic Acid | 98-101 | - | 113-115 | - |

| 7 | 4-Heptylbenzoic Acid | 92 | 23.9 | 107 | 0.6 |

| 8 | 4-Octylbenzoic Acid | 101 | 29.3 | 108 | 0.7 |

| 9 | 4-Nonylbenzoic Acid | 97 | 30.1 | 117 | 0.8 |

| 10 | 4-Decylbenzoic Acid | 96 | 32.2 | 124 | 0.9 |

Note: Data compiled from various sources for illustrative purposes.[3][5] Cr = Crystal, N = Nematic, Sm = Smectic, I = Isotropic.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative 4-alkylbenzoic acid, 4-heptylbenzoic acid.

Synthesis of 4-Heptylbenzoic Acid

A common and effective route for the synthesis of 4-alkylbenzoic acids is the oxidation of the corresponding 4-alkylacetophenone. The following protocol details the synthesis of 4-heptylbenzoic acid.

Materials:

-

4-Heptylacetophenone

-

Sodium hypobromite solution (prepared from bromine and sodium hydroxide)

-

Dioxane

-

Sodium metabisulfite solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a well-ventilated fume hood, dissolve bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 ml of water at 0°C.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-heptylacetophenone (0.2 mole) in 500 ml of dioxane.

-

Oxidation: While stirring vigorously, add the prepared sodium hypobromite solution to the solution of 4-heptylacetophenone. Maintain the reaction temperature between 35-45°C throughout the addition and for an additional 15 minutes after the addition is complete.

-

Quenching: Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite until the yellow color disappears.

-

Work-up: Add 3.5 L of water to the reaction mixture and distill off the bromoform.

-

Precipitation: Cool the remaining solution and acidify with concentrated hydrochloric acid. The 4-heptylbenzoic acid will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitated product and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure, white crystals of 4-heptylbenzoic acid.

Characterization Techniques

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystalline materials.[7][8]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized 4-heptylbenzoic acid into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature well above the expected isotropic transition (e.g., 150°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample back to room temperature at the same controlled rate.

-

Perform a second heating scan under the same conditions. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[9]

POM is an essential tool for the visual identification of liquid crystal phases based on their unique optical textures.[10][11]

Protocol:

-

Sample Preparation: Place a small amount of the 4-heptylbenzoic acid on a clean microscope slide.[12]

-

Melt Preparation: Gently heat the slide on a hot stage to melt the sample. Place a coverslip over the molten sample and press gently to create a thin, uniform film.

-

Observation: Place the slide on the hot stage of a polarizing microscope.

-

Analysis:

-

Slowly cool the sample from the isotropic liquid phase. The appearance of birefringence indicates the transition to a liquid crystalline phase.

-

Observe the characteristic textures that form. A nematic phase will typically exhibit a Schlieren or threaded texture.[13] A smectic A phase will often show a focal conic or homeotropic texture.

-

Record the temperatures at which these textural changes occur, which correspond to the phase transition temperatures.

-

XRD provides detailed information about the molecular arrangement and ordering within the different mesophases.[14]

Protocol:

-

Sample Preparation: The liquid crystal sample is typically loaded into a thin-walled glass capillary tube.

-

Alignment (Optional but Recommended): For more detailed structural information, the sample can be aligned by applying a magnetic field or by drawing fibers from the melt.

-

Data Collection: The capillary is mounted in a diffractometer equipped with a temperature-controlled stage. X-ray diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.

-

Data Interpretation:

-

Nematic Phase: The diffraction pattern of a nematic phase consists of a diffuse outer ring corresponding to the average intermolecular distance and, in aligned samples, two diffuse inner spots corresponding to the average molecular length.

-

Smectic Phase: A smectic phase will exhibit one or more sharp, quasi-Bragg reflections at small angles, which correspond to the layer spacing (d). The diffuse outer ring is also present. The layer spacing can provide information about the tilt of the molecules within the layers (in the case of a smectic C phase).

-

References

- 1. webs.ucm.es [webs.ucm.es]

- 2. iosrjen.org [iosrjen.org]

- 3. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. s4science.at [s4science.at]

- 8. qualitest.ae [qualitest.ae]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Expressions: Science, Optics and You - Intel Play QX3 Computer Microscope - Samples for Polarized Light Microscopy [micro.magnet.fsu.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. iosrjournals.org [iosrjournals.org]

The Unseen Precursor: A Technical Guide to the Discovery and Enduring Importance of 4-Pentylbenzoic Acid in Liquid Crystal Technology

Abstract

The advent of viable Liquid Crystal Displays (LCDs) was not a singular event but the culmination of systematic molecular engineering. Central to this revolution was the work of Professor George William Gray and his team at the University of Hull, which led to the creation of the 4-alkyl-4'-cyanobiphenyls, the first room-temperature nematic liquid crystals stable enough for commercial use. This guide delves into the critical, yet often overlooked, role of a key precursor in this narrative: 4-pentylbenzoic acid. We will explore the historical context that necessitated its use, the chemical logic behind its selection, detailed synthesis protocols of the era, and its ultimate conversion to the foundational liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB). This document serves as a technical resource for researchers and professionals, illuminating the foundational chemistry that underpins modern display technology.

The Pre-Gray Era: A Quest for Stability

The story of liquid crystals begins in 1888 with Austrian botanist Friedrich Reinitzer, who observed that cholesteryl benzoate had two distinct melting points with a cloudy, fluid phase in between. This new state of matter, termed "liquid crystal" by physicist Otto Lehmann, remained a scientific curiosity for decades.[1] Early liquid crystal materials, such as p-azoxyanisole (PAA), exhibited the desired properties only at temperatures exceeding 116 °C, rendering them impractical for consumer electronics.[2] The challenge of the mid-20th century was clear: a stable, room-temperature nematic liquid crystal was needed to unlock the potential of this technology.[3]

The scientific community grappled with designing molecules that possessed the right balance of properties:

-

Rod-like Molecular Shape (Calamitic): Essential for forming the ordered, yet fluid, nematic phase.

-

Chemical and Photochemical Stability: To ensure a long operational lifetime.

-

Broad Nematic Temperature Range: Ideally encompassing ambient room temperatures.

-

Positive Dielectric Anisotropy: To allow molecular alignment with an applied electric field.

It was this multifaceted challenge that set the stage for a targeted, synthetic chemistry approach, a paradigm shift championed by George Gray.[1][3]

The Hull Breakthrough: Rational Design and the Benzoic Acid Homologs

In the late 1960s and early 1970s, the UK Ministry of Defence, seeking to replace bulky and expensive cathode-ray tubes in military applications, funded Gray's research at the University of Hull.[1] Gray's team adopted a systematic approach, hypothesizing that a molecule with a rigid core, a flexible alkyl chain, and a strongly polar terminal group would yield the desired properties.

The 4-alkylbenzoic acids emerged as ideal starting points and objects of study. Their structure was a perfect embodiment of the design principles:

-

Rigid Core: The phenyl ring provided rigidity.

-

Flexible Chain: The alkyl group (e.g., pentyl) provided flexibility, which frustrated crystallization and lowered the melting point.

-

Hydrogen Bonding: The carboxylic acid group allowed for the formation of hydrogen-bonded dimers, effectively elongating the molecule and enhancing its rod-like character, which is conducive to forming liquid crystal phases.[4]

By synthesizing and studying homologous series of 4-n-alkylbenzoic acids, Gray's group could systematically investigate how the length of the alkyl chain influenced the material's melting and clearing (nematic-to-isotropic) temperatures.[5] This methodical approach allowed them to precisely tune the physical properties of the molecules.

Physical Properties of 4-n-Alkylbenzoic Acids

The study of the homologous series was critical to understanding structure-property relationships. As the alkyl chain length increases, the melting and clearing points exhibit a predictable, albeit alternating, trend. This data was foundational for selecting the optimal chain length for subsequent molecular designs.

| Compound Name | n | Crystal to Nematic (TCr-N) in °C | Nematic to Isotropic (TN-I) in °C |

| 4-Propylbenzoic Acid | 3 | 142 | - |

| 4-Butylbenzoic Acid | 4 | 101.6 | 114.9 |

| This compound | 5 | 82.0 | 117.0 |

| 4-Hexylbenzoic Acid | 6 | 95.2 | 112.5 |

| 4-Heptylbenzoic Acid | 7 | 102.5 | 117.5 |

| 4-Octylbenzoic Acid | 8 | 99.1 | 109.6 |

| Table 1: Transition temperatures for the homologous series of 4-n-alkylbenzoic acids. Data compiled from thermodynamic studies.[6][7] |

The pentyl (n=5) and heptyl (n=7) chains were particularly interesting as they conferred a wide and useful nematic range. The pentyl group, in particular, offered a favorable balance, which would prove crucial for the development of 5CB.

Synthesis of the Key Precursor: this compound

The synthesis of 4-alkylbenzoic acids during this period relied on established, robust organic chemistry reactions. A common and effective methodology was the Friedel-Crafts acylation followed by a reduction of the resulting ketone and subsequent oxidation of the alkylbenzene. This multi-step process provided a reliable route to the desired para-substituted product with high regioselectivity.[8][9][10]

Experimental Protocol: A Plausible Historical Synthesis

The following protocol is a representation of a chemically sound, multi-step synthesis that would have been used to produce this compound from common starting materials.

Step 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride

-

Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Acylium Ion Formation: The flask is cooled in an ice bath. Valeryl chloride (1.0 eq.) is dissolved in dry DCM and added dropwise via the dropping funnel to the stirred AlCl₃ suspension.

-

Reaction: Benzene (1.0 eq.) is added dropwise to the mixture. After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2-4 hours until the evolution of HCl gas ceases.

-

Workup: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute HCl, water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-phenylpentan-1-one.

Step 2: Clemmensen Reduction of 1-Phenylpentan-1-one

-

Setup: A round-bottom flask is charged with amalgamated zinc, prepared by stirring zinc granules with a dilute solution of mercury(II) chloride.

-

Reduction: Concentrated hydrochloric acid is added, followed by the 1-phenylpentan-1-one (1.0 eq.) obtained in Step 1 and a co-solvent such as toluene.

-

Heating: The mixture is heated under reflux for 24-48 hours. Additional portions of HCl may be required during the reflux period.

-

Workup: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with ether or toluene. The combined organic layers are washed with water and brine, dried, and concentrated. The resulting crude pentylbenzene is purified by distillation.

Step 3: Oxidation of Pentylbenzene to this compound

-

Setup: A flask equipped with a reflux condenser and stirrer is charged with pentylbenzene (1.0 eq.) from Step 2.

-

Oxidation: A hot, concentrated solution of potassium permanganate (KMnO₄, ~3.0 eq.) in water is added portion-wise.

-

Heating: The mixture is heated at reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Workup: The hot solution is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is cooled and acidified with concentrated HCl, causing the this compound to precipitate.

-

Purification: The crude product is collected by suction filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound as a white crystalline powder.[11]

The Final Leap: From Benzoic Acid to Cyanobiphenyl (5CB)

While this compound itself exhibits liquid crystalline properties, its true significance lies in its role as a direct precursor to the cyanobiphenyls. The final molecule, 4-cyano-4'-pentylbiphenyl (5CB), possessed the crucial combination of a wide room-temperature nematic range (22.5–35.0 °C) and high chemical stability, making it the first truly practical liquid crystal for display applications.[1][12]

The conversion of the benzoic acid to the biphenyl structure required the formation of a second phenyl ring, followed by the introduction of the vital nitrile (cyano) group.

Experimental Protocol: Synthesis of 5CB from this compound

This protocol outlines the logical synthetic sequence to convert the precursor acid into the final liquid crystal product, 5CB.

Step 1: Synthesis of 4-Pentylbenzoyl Chloride

-

Setup: this compound (1.0 eq.) is placed in a round-bottom flask with a reflux condenser.

-

Reaction: Thionyl chloride (SOCl₂, ~2.0 eq.) is added, and the mixture is gently heated at reflux for 2-3 hours.

-

Isolation: Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 4-pentylbenzoyl chloride, which is often used directly in the next step.

Step 2: Friedel-Crafts Acylation of Benzene to form 4-Pentylbenzophenone

-

This step is analogous to the acylation described in section 3.1, but using 4-pentylbenzoyl chloride as the acylating agent and a slight excess of benzene as both reactant and solvent. The workup yields 4-pentylbenzophenone.

Step 3: Reduction of the Ketone to form 4-Pentylbiphenyl

-

The 4-pentylbenzophenone is reduced to the corresponding methylene group using a Wolff-Kishner reduction (hydrazine, KOH, in a high-boiling solvent like ethylene glycol) or Clemmensen reduction as previously described. This step creates the core biphenyl structure, yielding 4-pentylbiphenyl.

Step 4: Bromination of 4-Pentylbiphenyl

-

Setup: 4-Pentylbiphenyl (1.0 eq.) is dissolved in a non-polar solvent like carbon tetrachloride in a flask protected from light.

-

Reaction: A solution of bromine (Br₂, 1.0 eq.) in the same solvent is added dropwise at room temperature. A catalyst such as iron(III) bromide (FeBr₃) is often used.

-

Workup: The reaction is stirred until the bromine color disappears. The mixture is then washed with sodium bisulfite solution to remove excess bromine, followed by water and brine. The solvent is evaporated to yield crude 4'-bromo-4-pentylbiphenyl.

Step 5: Cyanation to form 4-Cyano-4'-pentylbiphenyl (5CB)

-

Setup: The 4'-bromo-4-pentylbiphenyl (1.0 eq.) is mixed with copper(I) cyanide (CuCN, ~1.1 eq.) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: The mixture is heated at reflux for several hours.

-

Workup: The cooled reaction mixture is poured into an aqueous solution of iron(III) chloride and HCl to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., toluene). The organic layer is washed, dried, and the solvent evaporated.

-

Purification: The final product, 5CB, is purified by column chromatography and/or recrystallization to achieve the high purity required for display applications.[12]

Conclusion: The Enduring Legacy

The discovery of 5CB in 1973 was the watershed moment for the liquid crystal display industry.[3] It was the material that finally made the twisted nematic LCD a commercial reality, paving the way for everything from digital watches and calculators to the flat-screen televisions and mobile devices that define modern life. While the liquid crystal materials in use today are complex mixtures designed for specific applications, the fundamental design principles pioneered by George Gray's group remain.

The story of this compound is a testament to the power of systematic, rational chemical design. It was not a chance discovery, but the product of methodical investigation into structure-property relationships. As a key precursor, it represents a critical and foundational step on the path to the stable, room-temperature liquid crystals that changed the world. Its history serves as an essential lesson for today's materials scientists and drug development professionals on the importance of understanding and controlling molecular architecture to achieve a desired function.

References

- 1. George Gray (chemist) - Wikipedia [en.wikipedia.org]

- 2. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alternator.science [alternator.science]

- 4. api.pageplace.de [api.pageplace.de]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of thermotropic liquid crystals using 4-pentylbenzoic acid

An Application Guide to the Synthesis and Characterization of a Thermotropic Liquid Crystal: 4-Cyanophenyl 4-Pentylbenzoate

Authored by: Dr. Gemini, Senior Application Scientist

This document provides a detailed protocol for the synthesis and characterization of a classic calamitic (rod-shaped) thermotropic liquid crystal, 4-cyanophenyl 4-pentylbenzoate. The synthesis is based on the esterification of 4-pentylbenzoic acid with 4-cyanophenol. This guide is intended for researchers and professionals in materials science and drug development, offering both a step-by-step methodology and the scientific rationale behind the experimental choices.

Introduction: The Rationale for Benzoic Acid Derivatives in Liquid Crystal Synthesis

Thermotropic liquid crystals are materials that exhibit a fluid phase with anisotropic properties, existing in a state of matter (mesophase) between the crystalline solid and the isotropic liquid states.[1][2] Their unique ability to manipulate light, combined with their responsiveness to electric fields, makes them foundational to modern display technologies like LCDs.[3]

The molecular architecture required for liquid crystalline behavior typically involves a rigid core, often composed of aromatic rings, and one or more flexible terminal chains.[1] This structure creates the necessary geometric anisotropy. 4-Alkylbenzoic acids are excellent starting materials for several reasons:

-

Structural Rigidity: The benzene ring provides a rigid core element.

-

Functional Handle: The carboxylic acid group is a versatile functional group that can readily form ester linkages or participate in hydrogen bonding to build more complex, elongated molecules.[4][5]

-

Tunability: The alkyl chain (in this case, a pentyl group) provides flexibility and influences the melting and clearing points of the resulting liquid crystal.

In this protocol, we will synthesize 4-cyanophenyl 4-pentylbenzoate. This molecule is an exemplary thermotropic liquid crystal, where the esterification of this compound with 4-cyanophenol creates an elongated, rigid structure with a strong dipole moment from the cyano group, promoting the formation of a stable nematic phase.[6][7]

Synthetic Strategy: Esterification via DCC/DMAP Coupling

The core of this synthesis is the formation of an ester bond between a carboxylic acid and a phenol. While classic Fischer esterification is possible, it often requires harsh conditions (strong acid, high temperatures). A more controlled and efficient method, particularly for sensitive substrates, is carbodiimide-mediated coupling.

We will employ N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

-

Causality of Reagent Choice:

-

DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydroxyl group of the 4-cyanophenol.

-

DMAP: DMAP serves as an acylation catalyst, significantly accelerating the reaction by forming an even more reactive N-acylpyridinium intermediate.

-

Byproduct: The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is conveniently insoluble in most organic solvents used for the reaction (like dichloromethane) and can be easily removed by filtration.

-

Reaction Scheme

Figure 1: Reaction scheme for the DCC/DMAP-mediated synthesis of 4-cyanophenyl 4-pentylbenzoate.

Detailed Experimental Protocols

PART A: Synthesis of 4-Cyanophenyl 4-Pentylbenzoate

Materials and Equipment:

-

This compound (≥98%)

-

4-Cyanophenol (≥99%)[8]

-

N,N'-Dicyclohexylcarbodiimide (DCC) (≥99%)

-

4-(Dimethylamino)pyridine (DMAP) (≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (95% or absolute)

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard glassware for recrystallization

Protocol:

-

Reactant Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq).

-

Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 30-40 mL) and stir at room temperature until all solids are dissolved.

-

DCC Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM (approx. 10-15 mL).

-

Reaction Initiation: Add the DCC solution dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate (DCU) will form as the reaction progresses.

-

Workup - Byproduct Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the precipitate with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) - to remove residual DMAP and any unreacted base.

-

Saturated NaHCO₃ solution (2 x 30 mL) - to remove any unreacted carboxylic acid.

-

Brine (1 x 30 mL) - to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification - Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration. This step is critical for achieving the high purity necessary for well-defined phase transitions.

PART B: Characterization of the Synthesized Product

The following protocols are essential for validating the chemical identity and characterizing the thermotropic liquid crystalline properties of the synthesized 4-cyanophenyl 4-pentylbenzoate.

1. Structural Verification: Nuclear Magnetic Resonance (NMR)

-

Method: Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).

-

¹H-NMR Analysis: Acquire the proton NMR spectrum. Expect to see characteristic signals for the aromatic protons, the methylene protons of the pentyl chain, and the terminal methyl group. The integration of these signals should match the molecular structure.

-

¹³C-NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the presence of all unique carbon atoms, including the ester carbonyl carbon and the nitrile carbon.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

-

Purpose: To quantitatively determine the phase transition temperatures and their associated enthalpy changes (ΔH).[9][10]

-

Method:

-

Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (e.g., 150 °C).[1]

-

Hold at this temperature for 2-3 minutes to erase any thermal history.

-

Cool the sample at the same rate back to room temperature.

-

Perform a second heating scan at the same rate. The data from this second heating run is typically used for analysis.

-

-

Data Interpretation: The resulting thermogram will show endothermic peaks corresponding to the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions.

3. Visual Confirmation: Polarized Optical Microscopy (POM)

-

Purpose: To visually identify the liquid crystal mesophases and confirm the transition temperatures observed by DSC.[10][11]

-

Method:

-

Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Position the slide on a hot stage attached to the polarized light microscope.

-

Heat the sample slowly while observing it through the crossed polarizers.

-

As the sample melts from its crystalline state into the nematic phase, a characteristic texture (e.g., schlieren or marbled) will appear.[12] This texture is birefringent and will appear bright against the dark background.

-

Continue heating until the sample becomes completely dark. This is the clearing point, where the material transitions to the isotropic liquid phase, which is not birefringent.

-

Cool the sample slowly from the isotropic phase to observe the formation of the nematic texture again.

-

Expected Results and Data Presentation

The successful synthesis of 4-cyanophenyl 4-pentylbenzoate should yield a white crystalline solid. The characterization data will confirm its identity and liquid crystalline nature.

Summary of Thermal Properties

| Phase Transition | Abbreviation | Expected Temperature (°C) |

| Crystal to Nematic | TC-N | ~48 °C |

| Nematic to Isotropic | TN-I (Clearing Point) | ~57 °C |

Note: These values are approximate and can vary slightly based on sample purity.

Overall Experimental Workflow

Figure 2: A comprehensive workflow diagram illustrating the key stages from synthesis to final characterization.

Concluding Remarks

This application note details a reliable and reproducible method for synthesizing a thermotropic liquid crystal using this compound as a key building block. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and the importance of rigorous characterization. The techniques described—DCC/DMAP coupling for synthesis, followed by DSC and POM for thermal and phase analysis—represent a standard and robust workflow in modern materials chemistry.[9][13] By following this guide, researchers can successfully synthesize and validate calamitic liquid crystals for further investigation and application development.

References

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. 4-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 9. macromolchem.com [macromolchem.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds | MDPI [mdpi.com]

Application Note: Thermal and Optical Characterization of 4-Pentylbenzoic Acid Derivatives

Abstract

This application note provides a comprehensive guide to the characterization of thermotropic liquid crystals, specifically focusing on 4-pentylbenzoic acid (5BA) and its derivatives. These materials are of significant interest in materials science and drug development due to their unique phase behaviors.[1][2] We detail the synergistic application of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to quantitatively determine thermodynamic transition parameters and qualitatively identify mesophases. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed, field-proven protocols and insights into data interpretation.

Introduction: The Significance of this compound Derivatives

This compound (chemical formula C₁₂H₁₆O₂) and its related compounds are classic examples of calamitic (rod-shaped) thermotropic liquid crystals.[1][3][4] Their defining characteristic is the formation of intermediate phases, known as mesophases, between the solid crystalline and isotropic liquid states.[2] In these mesophases, the molecules possess a degree of orientational order but lack long-range positional order, leading to fluid-like properties with anisotropic physical characteristics.[3][5]

The ability of benzoic acid derivatives to form these liquid crystal phases is often facilitated by the formation of hydrogen-bonded dimers, which enhances the molecular aspect ratio, a key factor for mesophase stability.[2][6] Understanding the precise temperatures and enthalpy changes associated with transitions between these phases is critical for their application. DSC provides the quantitative thermodynamic data for these transitions, while POM offers visual confirmation and identification of the specific mesophase textures.[3][5][7][8]

Foundational Principles of Analysis

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5][9][10] When the sample undergoes a phase transition, such as melting or a crystal-to-liquid crystal transition, it absorbs (endothermic) or releases (exothermic) heat.[11] This results in a peak on the DSC thermogram.

-

Key Measurements:

-

Transition Temperature (T): The temperature at which a phase change occurs, typically taken as the onset or peak of the thermal event.[9]

-

Enthalpy (ΔH): The amount of heat absorbed or released during the transition, calculated from the area of the peak. This value relates to the degree of molecular ordering change.[12]

-

Polarized Optical Microscopy (POM)

POM is an essential tool for the qualitative identification of liquid crystal phases.[5][13] Liquid crystalline phases are typically anisotropic, meaning their optical properties depend on the orientation of the molecules. This property, known as birefringence, causes them to interact with polarized light. When a birefringent sample is placed between two crossed polarizers, it appears bright against a dark background, often with characteristic patterns or "textures".[5] Each liquid crystal phase (e.g., nematic, smectic) exhibits unique textures, allowing for their identification.[13][14]

Integrated Experimental Workflow

The characterization of a liquid crystal is most robust when DSC and POM are used as complementary techniques. DSC provides precise, quantitative data on transition thermodynamics, while POM provides indispensable visual confirmation of the nature of the phases involved.

Figure 1: Integrated workflow for liquid crystal characterization.

Detailed Experimental Protocols

Protocol 1: DSC Analysis of this compound

Objective: To determine the transition temperatures and enthalpies of this compound.

Materials & Equipment:

-

Differential Scanning Calorimeter (e.g., METTLER TOLEDO DSC 3+)[15]

-

Aluminum crucibles (40 µL) and lids

-

Crucible sealing press

-

Microbalance (±0.01 mg accuracy)

-

This compound (5BA) sample

-

Nitrogen (or Argon) purge gas

Procedure:

-

Sample Preparation: